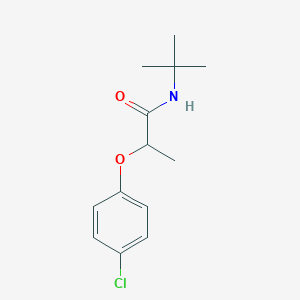
2-(4-fluorophenyl)-N-(3-methylbenzyl)acetamide
Descripción general
Descripción
2-(4-fluorophenyl)-N-(3-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C16H16FNO and its molecular weight is 257.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.121592296 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Binding Characteristics and Peripheral Benzodiazepine Receptor Ligands
Research into compounds structurally related to 2-(4-fluorophenyl)-N-(3-methylbenzyl)acetamide, such as [3H]N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide ([3H]DAA1106), highlights their potential as ligands for peripheral benzodiazepine receptors (PBRs). These studies focus on the binding characteristics to PBRs, often in the context of neuroinflammation, neurodegeneration, or imaging using positron emission tomography (PET). For example, [3H]DAA1106 has shown high affinity and selectivity for PBRs in rat brain mitochondria, indicating its utility in elucidating the physiological relevance of events mediated through PBRs (Chaki et al., 1999).
Radioligands for Neuroimaging
The development of radiolabeled ligands for neuroimaging of PBRs is a significant area of research. Compounds such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide ([(18)F]-FMDAA1106) and its analogs have been synthesized and evaluated for their potential in PET imaging of PBRs in the brain. These studies aim to visualize and quantify PBR expression in various neurological conditions, providing insights into the role of PBRs in neuroinflammation and neurodegeneration (Zhang et al., 2003).
Antipsychotic Potential
Some derivatives of this compound have been explored for their antipsychotic properties. For example, compounds with similar structural motifs have shown antipsychotic-like profiles in animal behavioral tests without interacting with dopamine receptors, a common target for many antipsychotic drugs. These findings suggest the potential for developing new antipsychotic medications with different mechanisms of action and possibly fewer side effects (Wise et al., 1987).
Anticonvulsant and Anti-inflammatory Activities
Derivatives of this compound have also been examined for their anticonvulsant and anti-inflammatory activities. For instance, alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives have shown excellent protection against seizures in mice, with some compounds exhibiting properties comparable to phenytoin, a well-known anticonvulsant. This research area highlights the potential of these compounds in developing new treatments for epilepsy and other seizure disorders (Kohn et al., 1993).
Novel Synthetic Pathways and Structural Analyses
Advancements in the synthesis of fluorinated derivatives and the structural analysis of compounds related to this compound have contributed to a deeper understanding of their chemical properties and potential biological activities. These studies involve the development of novel synthetic routes, crystallography, and quantum mechanical studies to explore the molecular interactions, stability, and reactivity of these compounds, laying the groundwork for their potential therapeutic applications (Moghimi et al., 2014).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[(3-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-12-3-2-4-14(9-12)11-18-16(19)10-13-5-7-15(17)8-6-13/h2-9H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFCGZWUZBGUQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B4500443.png)


![N-[4-(4-morpholinyl)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4500461.png)

![(2S)-N-[4-methoxy-3-(pentanoylamino)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B4500479.png)

![N-(1-benzylpiperidin-4-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B4500496.png)
![1-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B4500502.png)
![N-{[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}alanine](/img/structure/B4500507.png)

![2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone](/img/structure/B4500511.png)
![1-[(1-methyl-1H-indol-6-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B4500518.png)
